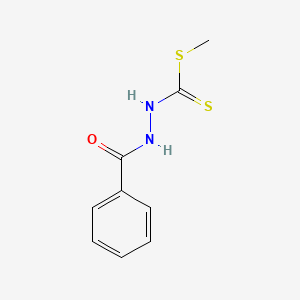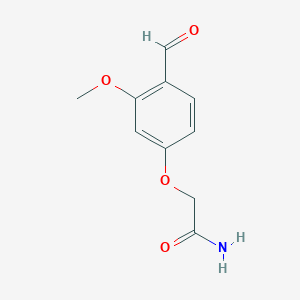![molecular formula C21H17Cl3N4O3S B12002163 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its complex molecular structure, which includes a naphthalene ring, a trichloromethyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps may include:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.
Acylation: Aminonaphthalene undergoes acylation with trichloroacetyl chloride to form the trichloroacetyl derivative.
Thiourea Formation: The trichloroacetyl derivative reacts with thiourea to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthol share the naphthalene core structure.
Thiourea Derivatives: Compounds like thiourea and phenylthiourea have similar thiourea moieties.
Trichloromethyl Compounds: Trichloroacetic acid and trichloromethylbenzene are examples of compounds with trichloromethyl groups.
Uniqueness
The uniqueness of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler compounds.
特性
分子式 |
C21H17Cl3N4O3S |
|---|---|
分子量 |
511.8 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H17Cl3N4O3S/c22-21(23,24)19(27-20(32)25-15-8-10-16(11-9-15)28(30)31)26-18(29)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,19H,12H2,(H,26,29)(H2,25,27,32) |
InChIキー |
JFQJYZVBEJNJBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)






![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)

